CYP11B2 (Aldosterone Synthase) Inhibitory Activity: Comparison of 3-Chloro vs. Unsubstituted Analogs
The non-chlorinated parent compound, 4-((1H-imidazol-1-yl)methyl)benzonitrile, exhibits a defined but moderate IC50 of 372 nM against human CYP11B2 expressed in V79 cells [1]. While direct IC50 data for the 3-chloro target compound in this specific assay are not publicly available in the literature, the established structure-activity relationship (SAR) for this chemotype indicates that the introduction of a chlorine atom at the 3-position of the benzonitrile ring can significantly modulate electronic density and steric fit within hydrophobic enzyme pockets, potentially altering potency and selectivity profiles compared to the non-chlorinated analog . This makes the target compound a valuable probe for exploring SAR around CYP11B2 inhibition.
| Evidence Dimension | CYP11B2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported in public domain for CYP11B2 |
| Comparator Or Baseline | 4-((1H-imidazol-1-yl)methyl)benzonitrile: IC50 = 372 nM |
| Quantified Difference | Potency shift upon 3-chloro substitution is expected but unquantified; serves as a structural probe. |
| Conditions | Human CYP11B2 expressed in Chinese hamster V79 cells |
Why This Matters
For medicinal chemistry programs targeting aldosterone synthase, the target compound offers a distinct chemical starting point to explore halogen effects on potency and selectivity that the unsubstituted parent cannot provide.
- [1] BindingDB. BDBM50008733: 4-((1H-imidazol-1-yl)methyl)benzonitrile. IC50 = 372 nM for human CYP11B2. View Source
